4-Bromo-8-chloro-2,6-dimethylquinoline
Description
4-Bromo-8-chloro-2,6-dimethylquinoline (molecular formula: C₁₁H₉BrClN) is a halogenated quinoline derivative with bromine and chlorine substituents at positions 4 and 8, respectively, and methyl groups at positions 2 and 6.
Key identifiers include:
Properties
CAS No. |
1070879-70-7 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.55 g/mol |
IUPAC Name |
4-bromo-8-chloro-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3 |
InChI Key |
BSNZKNDQORFNPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Br |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-bromo-8-chloro-2,6-dimethylquinoline with structurally related compounds.
Table 1: Structural and Physicochemical Comparison
a) Halogen vs. Amino Groups
- 4-Bromo-8-chloro-2,6-dimethylquinoline: Bromine and chlorine act as leaving groups, enabling nucleophilic substitution reactions. This makes the compound suitable for synthesizing analogs with tailored bioactivity .
b) Methoxy vs. Methyl Groups
- 4-Bromo-8-methoxyquinoline: The methoxy group at position 8 increases electron density on the quinoline ring, influencing intermolecular interactions (e.g., C–H⋯π packing in crystals). This compound’s coplanar structure aids in radiopharmaceutical design .
- 4-Chloro-2,6-dimethylquinoline: Methyl groups at positions 2 and 6 introduce steric hindrance, affecting reaction kinetics in derivatization (e.g., oxidation to kynurenic acid) .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-8-chloro-2,6-dimethylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination of 8-chloro-2,6-dimethylquinoline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux can introduce the bromine substituent at the 4-position. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (6–8 hours) to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity .
Q. How can X-ray crystallography and NMR spectroscopy resolve the structural ambiguities of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is ideal for confirming the bromine and chlorine positions in the quinoline ring. For NMR, - and -NMR spectra should show distinct peaks for methyl groups (δ ~2.5 ppm for CH) and aromatic protons (δ 7.2–8.5 ppm). Coupling constants in -NMR can differentiate between adjacent substituents (e.g., H-3 and H-5). Discrepancies between experimental and predicted spectra may indicate tautomeric forms or impurities, necessitating cross-validation with mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<2%).
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
- Storage : Store at –20°C under inert gas (argon) to prevent halogen degradation. Purity certificates (CoA) from suppliers should specify batch-specific HPLC and elemental analysis data .
Advanced Research Questions
Q. How does the substitution pattern of 4-Bromo-8-chloro-2,6-dimethylquinoline influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 4-position is highly reactive in Suzuki-Miyaura couplings due to steric accessibility. However, the electron-withdrawing chlorine at the 8-position may reduce catalytic efficiency. Optimize conditions using Pd(PPh) (2 mol%), KCO as base, and toluene/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to detect undesired homocoupling byproducts. Comparative studies with analogues (e.g., 4-Bromo-6-chloroquinoline) reveal that methyl groups at C-2 and C-6 enhance steric hindrance, slowing reaction rates .
Q. What computational strategies predict the biological activity of this compound against microbial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The bromine and chlorine atoms may form halogen bonds with Arg1216.
- QSAR Modeling : Train models on datasets of fluorinated quinolines to correlate substituent electronegativity with antimicrobial IC. Methyl groups may enhance lipophilicity, improving membrane permeability .
- In Vitro Validation : Pair computational predictions with MIC assays against E. coli and S. aureus to test synergy between halogenation and alkylation effects .
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example:
- If NMR shows two methyl group signals but X-ray reveals a single conformation, perform variable-temperature NMR to detect restricted rotation.
- Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare optimized gas-phase structures with crystallographic coordinates. Energy differences >5 kJ/mol suggest packing forces distorting the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
